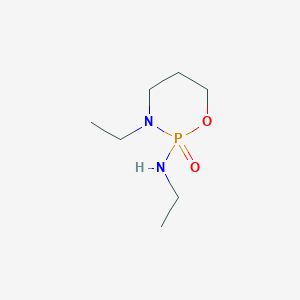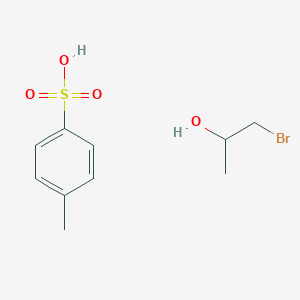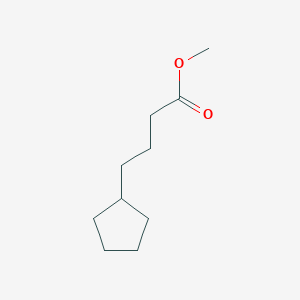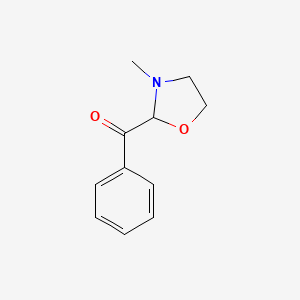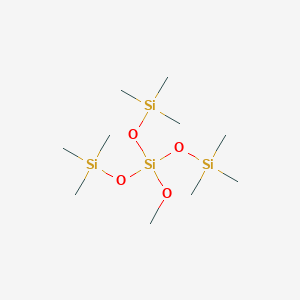
9,11-Dodecadien-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9,11-Dodecadien-1-ol is an organic compound with the molecular formula C₁₂H₂₂O. It is a type of alcohol with two double bonds located at the 9th and 11th positions of the dodecane chain. This compound is known for its role as a pheromone in various insect species, particularly in lepidopterous insects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,11-Dodecadien-1-ol can be achieved through several methods. One common approach involves the Wittig reaction, where a phosphorane reacts with an aldehyde to form the desired diene . Another method includes the hydroboration of a 2-alkynal followed by stereoselective reduction to yield the (Z,Z)- and (Z,E)-isomers .
Industrial Production Methods
Industrial production of this compound often employs the Grignard coupling method, where a Grignard reagent reacts with an appropriate aldehyde to form the alcohol . This method is favored for its efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
9,11-Dodecadien-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The double bonds can be reduced to form the saturated alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is often employed.
Substitution: Reagents such as thionyl chloride (SOCl₂) can be used to convert the alcohol to a chloride, which can then undergo further substitution reactions.
Major Products Formed
Oxidation: 9,11-Dodecadienal or 9,11-Dodecadienoic acid.
Reduction: 9,11-Dodecanediol.
Substitution: Various substituted dodecadienes depending on the reagents used.
Scientific Research Applications
9,11-Dodecadien-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Research is ongoing into its potential therapeutic applications, including its role in modulating biological pathways.
Mechanism of Action
The mechanism of action of 9,11-Dodecadien-1-ol involves its interaction with specific receptors in the target organism. In insects, it binds to pheromone receptors, triggering a cascade of events that lead to behavioral changes such as mating attraction . The molecular targets include olfactory receptors and associated signaling pathways.
Comparison with Similar Compounds
Similar Compounds
9,11-Hexadecadienal: Another insect pheromone with similar double bond positions but a longer carbon chain.
8,10-Dodecadien-1-ol: A compound with double bonds at the 8th and 10th positions, used in similar applications.
Uniqueness
9,11-Dodecadien-1-ol is unique due to its specific double bond positions, which confer distinct chemical properties and biological activities. Its role as a pheromone in a wide range of insect species highlights its importance in ecological and behavioral studies .
Properties
Molecular Formula |
C12H22O |
|---|---|
Molecular Weight |
182.30 g/mol |
IUPAC Name |
(9E)-dodeca-9,11-dien-1-ol |
InChI |
InChI=1S/C12H22O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h2-4,13H,1,5-12H2/b4-3+ |
InChI Key |
OIMIXJLPIJKPDM-ONEGZZNKSA-N |
Isomeric SMILES |
C=C/C=C/CCCCCCCCO |
Canonical SMILES |
C=CC=CCCCCCCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


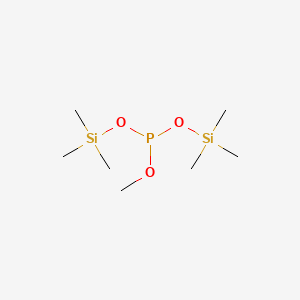
![Benzyl [(1R)-1-methyl-2-oxo-2-phenylethyl]carbamate](/img/structure/B14643486.png)
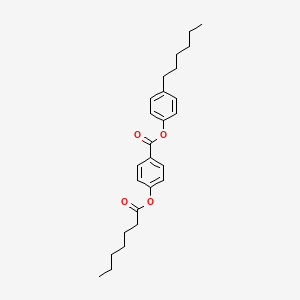
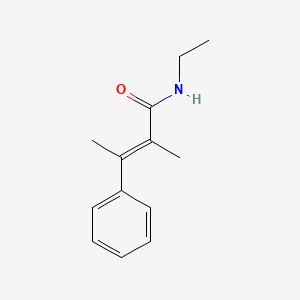
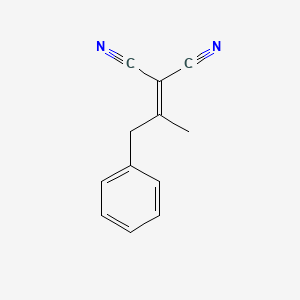

![2-Methyl-3-nitrosopyrazolo[1,5-a]pyridine](/img/structure/B14643517.png)

